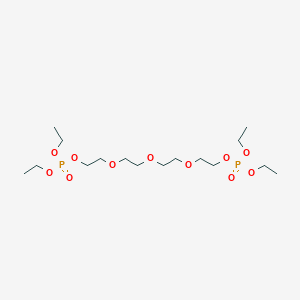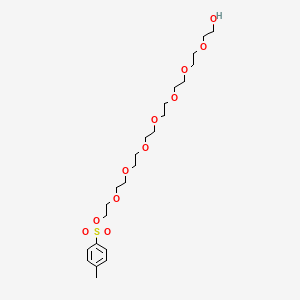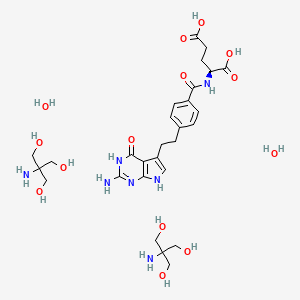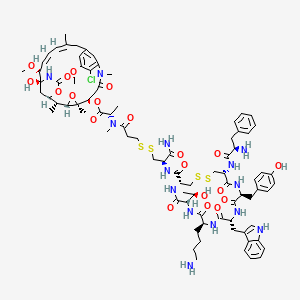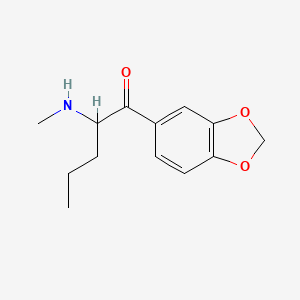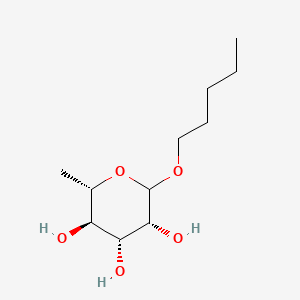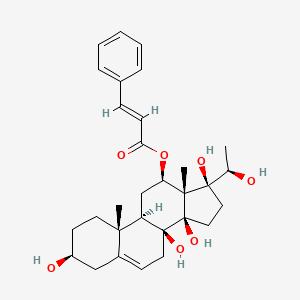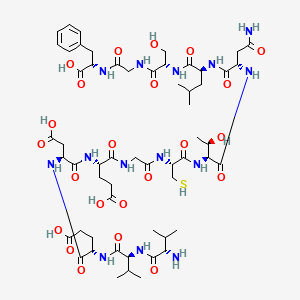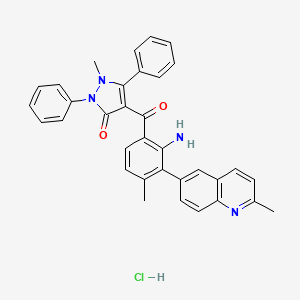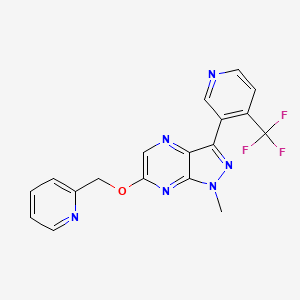
PF-06422913
Vue d'ensemble
Description
. This compound has garnered significant attention due to its potential therapeutic applications in various neurological disorders.
Méthodes De Préparation
The synthesis of PF-06422913 involves a multi-step reaction process. One of the synthetic routes includes the following steps :
Stage 1: 3-bromo-4-(trifluoromethyl)pyridine reacts with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran at -78°C for 20 minutes under an inert atmosphere.
Stage 2: The reaction mixture is then treated with zinc (II) chloride in tetrahydrofuran at -78°C to 20°C for 20 minutes under an inert atmosphere.
Stage 3: The resulting intermediate is then reacted with 3-iodo-1-methyl-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]prazine in the presence of bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at 80°C for 1.5 hours under an inert atmosphere.
Analyse Des Réactions Chimiques
PF-06422913 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as isopropylmagnesium chloride, lithium chloride, and zinc (II) chloride are commonly used in the synthesis of this compound.
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in the study of metabotropic glutamate receptor modulators.
Biology: Investigated for its effects on cellular signaling pathways involving mGluR5.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as anxiety, depression, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting mGluR5.
Mécanisme D'action
PF-06422913 exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as a negative allosteric modulator . This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. The modulation of mGluR5 activity has been shown to have therapeutic effects in various neurological disorders.
Comparaison Avec Des Composés Similaires
PF-06422913 is unique due to its high selectivity and potency as a negative allosteric modulator of mGluR5 . Similar compounds include:
- PF-06297470
- PF-06412562
- PF-06764427
- PF-04827736
These compounds also target mGluR5 but may differ in their selectivity, potency, and pharmacokinetic properties.
Propriétés
IUPAC Name |
1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUFBNVEMLJTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


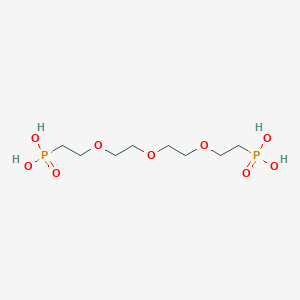
![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
